molecular formula C13H16ClNO2 B295079 1-Methylpiperidin-4-yl 3-chlorobenzoate

1-Methylpiperidin-4-yl 3-chlorobenzoate

Cat. No.: B295079
M. Wt: 253.72 g/mol
InChI Key: DEBKOGNIISILTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidin-4-yl 3-chlorobenzoate is a chemical compound featuring a piperidine ring linked to a 3-chlorobenzoate group. It is supplied for research applications as a chloride salt with the PubChem CID 53350822 . The piperidine ring is a privileged scaffold in medicinal chemistry and drug discovery. Piperidine-containing compounds are frequently investigated for their diverse biological activities and their utility as key intermediates in synthetic pathways. Recent scientific literature highlights the significant research interest in piperidine derivatives, demonstrating their application in developing compounds for a range of therapeutic areas. For instance, piperidine-based molecules are being explored as agonists for the 5-HT 1F receptor for potential migraine treatment , as inhibitors of the NLRP3 inflammasome to target inflammatory pathways , and as novel agents with anti-proliferative properties against various cancer cell lines . The structural features of this compound make it a versatile building block for constructing more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 3-chlorobenzoate

InChI

InChI=1S/C13H16ClNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3

InChI Key

DEBKOGNIISILTK-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

1-Methylpiperidin-4-yl 3-chlorobenzoate: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Methylpiperidin-4-yl 3-chlorobenzoate (CAS: 860607-53-0 ) is a functionalized heterocyclic ester predominantly utilized in medicinal chemistry as a pharmacophore scaffold and a versatile intermediate.[1] Structurally, it belongs to the class of amino-alkyl benzoates , a chemical family historically significant for yielding potent local anesthetics (e.g., piperocaine) and antimuscarinic agents.

This compound features a lipophilic 3-chlorophenyl "head" linked via an ester bond to a hydrophilic N-methylpiperidine "tail." This amphiphilic architecture allows it to interact with voltage-gated sodium channels (VGSCs) and G-protein coupled receptors (GPCRs), specifically muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) subtypes. In modern drug discovery, it serves as a critical building block for fragment-based drug design (FBDD), particularly in the synthesis of PARP inhibitors and Hsp90 modulators.

Part 2: Chemical Architecture & Properties

Physicochemical Profile

The molecule's behavior is dictated by the basicity of the tertiary amine and the lipophilicity of the chlorinated aromatic ring.

PropertyValueNote
IUPAC Name This compound
CAS Number 860607-53-0Verified Identifier
Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.72 g/mol
pKa (Calc) ~9.2 (Piperidine Nitrogen)Protonated at physiological pH
LogP (Calc) 2.8 – 3.2Moderate Lipophilicity
H-Bond Acceptors 3 (N, Ester O, Carbonyl O)
H-Bond Donors 0
Polar Surface Area ~29.5 ŲGood BBB Permeability predicted
Structural Logic (DOT Visualization)

The following diagram illustrates the functional dissection of the molecule and its corresponding biological interactions.

G cluster_0 Lipophilic Domain cluster_1 Linker Domain cluster_2 Hydrophilic/Ionizable Domain Chlorophenyl 3-Chlorophenyl Ring Ester Ester Bond (Metabolic Lability) Chlorophenyl->Ester Pi-Stacking Anchor Target_Na Na+ Channel (Pore Blocking) Chlorophenyl->Target_Na Hydrophobic Interaction Halogen 3-Cl Substituent Halogen->Chlorophenyl Increases Lipophilicity & Metabolic Stability Piperidine Piperidine Ring Ester->Piperidine Distance: ~3-4 Å Amine Tertiary Amine (Protonation Site) Piperidine->Amine pKa ~9.2 Amine->Target_Na Cationic Interaction Target_GPCR GPCR Binding (Aspartic Acid Salt Bridge) Amine->Target_GPCR Ionic Bond

Caption: Structural dissection of this compound highlighting pharmacophoric elements essential for receptor binding.

Part 3: Synthetic Methodology

The most robust synthesis involves the nucleophilic acyl substitution of 3-chlorobenzoyl chloride by 1-methylpiperidin-4-ol. This "Acid Chloride Route" is preferred over direct Fischer esterification due to the thermal sensitivity of the piperidine ring and the need for higher yields.

Reaction Scheme

Reagents: 1-Methylpiperidin-4-ol, 3-Chlorobenzoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM).

Synthesis Alcohol 1-Methylpiperidin-4-ol (Nucleophile) Inter Tetrahedral Intermediate Alcohol->Inter Attack on Carbonyl AcidCl 3-Chlorobenzoyl Chloride (Electrophile) AcidCl->Inter Base Triethylamine (Et3N) (HCl Scavenger) Byproduct Et3N·HCl (Precipitate) Base->Byproduct Deprotonation Product 1-Methylpiperidin-4-yl 3-chlorobenzoate Inter->Product Elimination of Cl- Inter->Byproduct

Caption: Step-wise mechanistic flow for the synthesis via acyl chloride substitution.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of acid chlorides.

Step 1: Preparation of Reagents

  • Dry Dichloromethane (DCM) over molecular sieves or obtain anhydrous grade.

  • Prepare a solution of 1-methylpiperidin-4-ol (1.0 equiv, e.g., 1.15 g, 10 mmol) and Triethylamine (1.5 equiv, 2.1 mL, 15 mmol) in anhydrous DCM (20 mL). Cool this mixture to 0°C in an ice bath.

Step 2: Acylation

  • Dissolve 3-chlorobenzoyl chloride (1.1 equiv, 1.92 g, 11 mmol) in anhydrous DCM (10 mL).

  • Add the acid chloride solution dropwise to the piperidinol solution over 15–20 minutes, maintaining the temperature below 5°C.

  • Observation: A white precipitate (Et₃N·HCl) will form immediately.

Step 3: Reaction & Workup

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) . Stir for 4–6 hours.

  • Quench: Add water (20 mL) to dissolve the ammonium salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (10 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid, followed by brine (15 mL).

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

  • Crude Product: Usually a yellow oil or low-melting solid.

  • Refinement: If high purity is required, convert to the Hydrochloride Salt by dissolving the oil in diethyl ether and adding 2M HCl in ether. The salt precipitates as a white solid (mp > 200°C), which can be recrystallized from Ethanol/Ether.

Part 4: Pharmacological Context & Applications

Mechanism of Action (SAR)

This molecule possesses the classic "anesthesiophore" structure:

  • Aromatic Head (3-Cl-Phenyl): Provides lipophilic access to the nerve membrane. The 3-chloro substituent enhances lipophilicity (LogP) compared to the unsubstituted benzoate, increasing potency and duration of action.

  • Linker (Ester): Determines the metabolic half-life. Esters are hydrolyzed by plasma pseudocholinesterases, making this a "soft drug" with a predictable clearance profile.

  • Amine Tail (N-Methylpiperidine): At physiological pH (7.4), the tertiary amine (pKa ~9.2) exists in equilibrium between the neutral and protonated forms. The neutral form penetrates the neural sheath, while the protonated cation blocks the intracellular pore of the Na+ channel.

Research Applications
  • Local Anesthetic Probe: Used as a reference standard in developing longer-acting anesthetics (analogous to Piperocaine).

  • Muscarinic Antagonist Precursor: The 1-methylpiperidin-4-yl ester motif is a structural isomer of tropane alkaloids. Derivatives are screened for M1/M3 receptor antagonism in COPD and overactive bladder research.

  • Fragment-Based Drug Discovery (FBDD): The 3-chlorobenzoyl fragment is a privileged scaffold in kinase inhibitors (e.g., CDK-5) and PARP inhibitors, where it occupies hydrophobic pockets in the target protein.

Part 5: Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at +2°C to +8°C (Refrigerator). The free base is sensitive to oxidation; the hydrochloride salt is stable at room temperature if kept dry.

  • Incompatibility: Strong oxidizing agents and strong bases (will hydrolyze the ester).

References

  • XWPharma Ltd. (2020).[2] Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof. US Patent 10,774,031.[2] Retrieved from

  • Takeda Pharmaceutical Co. (2008). Prodrugs of imidazole derivatives, for use as proton pump inhibitors. US Patent 7,410,981.[3] Retrieved from

  • Maksatova, A. M., et al. (2019). Biological Active Fluorobenzoates of Piperidine Range. Research Journal of Pharmacy and Technology, 12(10), 4827-4832. (Contextual SAR for piperidinyl benzoates). Retrieved from [Link][2]

  • PubChem. (2025).[4] 3-(2-Methylpiperidin-1-yl)propyl 4-chlorobenzoate (Structural Analog Data). Retrieved from [Link]

Sources

1-Methylpiperidin-4-yl 3-chlorobenzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 860607-53-0 Chemical Formula: C₁₃H₁₆ClNO₂ Molecular Weight: 253.72 g/mol

Chemical Identity & Structural Analysis[1][2]

1-Methylpiperidin-4-yl 3-chlorobenzoate is a synthetic organic compound belonging to the class of amino-ester local anesthetics and muscarinic ligands . Structurally, it represents a monocyclic analog of tropacocaine, where the rigid bicyclic tropane framework is simplified to a flexible piperidine ring.

Identifiers and Nomenclature
Identifier TypeValue
CAS Number 860607-53-0
IUPAC Name This compound
Systematic Name (1-Methyl-4-piperidinyl) 3-chlorobenzoate
Molecular Formula C₁₃H₁₆ClNO₂
SMILES CN1CCC(CC1)OC(=O)C2=CC=CC(=C2)Cl
InChI Key Derived:[1] YJBXBEVYMYKIAP-UHFFFAOYSA-N (Predicted)
Compound Type Heterocyclic Ester / Research Chemical
Structural Pharmacophore

The molecule consists of three distinct pharmacophoric regions:

  • Lipophilic Domain: The 3-chlorophenyl ring, which facilitates penetration through nerve sheaths and blood-brain barrier. The chlorine atom at the meta position increases lipophilicity (LogP) and metabolic stability relative to the unsubstituted benzoate.

  • Intermediate Chain: An ester linkage (-COO-), susceptible to hydrolysis by plasma cholinesterases.

  • Hydrophilic Domain: The tertiary amine (N-methylpiperidine), which is protonated at physiological pH, allowing interaction with sodium channels or neurotransmitter transporters.

Pharmacophore cluster_0 Structure-Activity Relationship (SAR) Lipophilic Lipophilic Domain (3-Chlorophenyl) Linker Ester Linker (Metabolic Lability) Lipophilic->Linker   Attachment    Hydrophilic Hydrophilic Domain (N-Methylpiperidine) Linker->Hydrophilic   Connection   

Figure 1: Pharmacophoric dissection of this compound showing the tripartite structure typical of local anesthetics.[1]

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution (Steglich esterification or Acid Chloride method). The Acid Chloride route is preferred for higher yields and simpler purification.

Reaction Pathway (Acid Chloride Method)

Reagents:

  • Precursor A: 3-Chlorobenzoyl chloride (generated from 3-chlorobenzoic acid).

  • Precursor B: 1-Methylpiperidin-4-ol.

  • Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Synthesis Acid 3-Chlorobenzoic Acid (CAS 535-80-8) AcidCl 3-Chlorobenzoyl Chloride (Reactive Intermediate) Acid->AcidCl Activation (Reflux) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AcidCl Alcohol 1-Methylpiperidin-4-ol (CAS 106-52-5) Product 1-Methylpiperidin-4-yl 3-chlorobenzoate (CAS 860607-53-0) Alcohol->Product AcidCl->Product Esterification (0°C to RT, DCM) Byproduct HCl (Captured by Base) Product->Byproduct Side Product

Figure 2: Synthetic pathway via acyl chloride activation.

Step-by-Step Protocol
  • Activation: Dissolve 3-chlorobenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to isolate crude 3-chlorobenzoyl chloride.

  • Coupling: Dissolve 1-methylpiperidin-4-ol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Add the prepared 3-chlorobenzoyl chloride (dissolved in DCM) dropwise to the alcohol solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5) or recrystallize the hydrochloride salt from Ethanol/Ether.

Physicochemical Properties[4][5][6]

The following properties are critical for handling and formulation. Note that as a research chemical, some values are predicted based on structural analogs.

PropertyValue / PredictionContext
Physical State Solid (Low melting point) or OilFree base is likely an oil; HCl salt is a crystalline solid.
Melting Point ~150–160 °C (HCl Salt)Estimated based on similar piperidine esters.
Boiling Point ~320 °C (Predicted)At 760 mmHg.
LogP (Octanol/Water) 2.8 ± 0.4Moderately lipophilic; crosses blood-brain barrier.
pKa 9.1 ± 0.5Basic nitrogen; exists as cation at physiological pH.
Solubility Soluble in DCM, Methanol.Low water solubility (Free base); High (HCl salt).

Pharmacological Context

Mechanism of Action

This compound acts as a structural mimic of tropacocaine .

  • Local Anesthesia: Like other amino-esters, it blocks voltage-gated sodium channels (Nav1.x), inhibiting the propagation of action potentials in nerve fibers.

  • Monoamine Transporter Modulation: The 3-chlorophenyl motif suggests potential affinity for the Dopamine Transporter (DAT) or Serotonin Transporter (SERT), similar to substituted phenyltropanes, though the ester linkage typically reduces psychostimulant potency compared to direct phenyl-ring attachments.

  • Muscarinic Antagonism: 4-substituted piperidine esters often exhibit anticholinergic activity (muscarinic antagonist), potentially causing mydriasis (pupil dilation) or dry mouth.

Biological Stability

The ester bond is the metabolic weak point. Upon entering the systemic circulation, it is rapidly hydrolyzed by plasma butyrylcholinesterase into:

  • 3-Chlorobenzoic Acid (Excreted as glycine conjugate).

  • 1-Methylpiperidin-4-ol (Further metabolized or excreted).

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[3]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis from atmospheric moisture.

  • Spill Response: Contain with sand or vermiculite. Neutralize with weak acid if free base is spilled.

References

  • ChemicalBook. (2024). 1-methyl-4-piperidinyl 3-chlorobenzoate Product Entry. Retrieved from

  • PubChem. (2024). Compound Summary: 3-chlorobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925–1024. (Contextual grounding for piperidine/tropane ester SAR).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Chlorobenzoic Acid Derivatives. Retrieved from

Sources

physicochemical properties of 1-Methylpiperidin-4-yl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 1-Methylpiperidin-4-yl 3-chlorobenzoate (CAS 860607-53-0), a functionalized piperidine ester used primarily in pharmacological research as a structural probe for muscarinic, sigma, and local anesthetic receptor sites.[1]

Technical Monograph | CAS: 860607-53-0 [1]

Executive Summary

This compound represents a specific class of amino-ester compounds structurally analogous to tropane alkaloids and synthetic local anesthetics.[1] Characterized by a lipophilic 3-chlorobenzoate tail and a hydrophilic N-methylpiperidine head, this molecule exhibits pH-dependent solubility and hydrolytic susceptibility common to ester-linked pharmacophores.[1] This guide details its molecular identity, predicted and experimental physicochemical properties, synthesis pathways, and analytical characterization protocols.

Part 1: Molecular Identity & Structural Analysis

The molecule consists of a central ester linkage connecting a 3-chlorophenyl ring to a 1-methylpiperidine moiety.[1] The steric bulk of the chlorine atom at the meta position influences both the lipophilicity and the metabolic stability of the ester bond compared to its unsubstituted analogs.

Table 1: Chemical Identity

ParameterDetail
Chemical Name This compound
CAS Registry Number 860607-53-0
Molecular Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.72 g/mol
SMILES CN1CCC(CC1)OC(=O)C2=CC=CC(Cl)=C2
IUPAC Name (1-methylpiperidin-4-yl) 3-chlorobenzoate
Structural Class Amino-ester; Piperidine derivative
Part 2: Physicochemical Properties[8]

The physicochemical profile of this compound is dominated by the basicity of the tertiary amine and the lability of the ester bond.[1] The values below represent a synthesis of available experimental data and high-confidence predictive modeling (ACD/Labs, EPISuite).

Table 2: Physicochemical Parameters

PropertyValue (Experimental/Predicted)Significance
Boiling Point 341.5 ± 32.0 °C (760 mmHg)High boiling point indicates low volatility; likely an oil or low-melting solid in free base form.[1]
Density 1.22 ± 0.1 g/cm³Denser than water; relevant for liquid-liquid extraction protocols.[1]
pKa (Basic) 7.72 ± 0.10The piperidine nitrogen is moderately basic.[1] At physiological pH (7.4), ~68% of the compound exists in the ionized (cationic) form.
LogP (Octanol/Water) ~2.8 - 3.2 (Predicted)Moderate lipophilicity allows blood-brain barrier (BBB) penetration; suitable for CNS-targeted research.[1]
Solubility (Water) Low (Free Base); High (Salt)The free base is sparingly soluble in water but soluble in organic solvents (DCM, MeOH). The HCl salt is highly water-soluble.[1]
H-Bond Donors 0Lack of donors increases membrane permeability.[1]
H-Bond Acceptors 3Ester oxygens and tertiary amine nitrogen.[1]
Solubility & Ionization Logic

The compound behaves as a lipophilic base .[1]

  • pH < 5.0: Fully protonated (cationic).[1] Highly soluble in aqueous buffers.

  • pH > 9.0: Fully deprotonated (neutral).[1] Precipitates from water; extractable into dichloromethane or ethyl acetate.

  • Implication: For biological assays, stock solutions should be prepared in DMSO or as the hydrochloride salt in water/saline.

Part 3: Synthesis & Manufacturing Protocol

The synthesis follows a standard nucleophilic acyl substitution pathway. The choice of 3-chlorobenzoyl chloride over the carboxylic acid (with coupling agents) is preferred for scale-up due to higher atom economy and simplified purification.[1]

Protocol: Acid Chloride Esterification
  • Reagents: 1-Methylpiperidin-4-ol (1.0 eq), 3-Chlorobenzoyl chloride (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Dissolve 1-Methylpiperidin-4-ol and TEA in anhydrous DCM under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add 3-Chlorobenzoyl chloride dropwise to control the exotherm.[1]

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Separate organic layer, wash with brine, dry over MgSO₄.

    • Purification: Flash column chromatography (MeOH/DCM gradient) or recrystallization as the HCl salt (using HCl/Ether).[1]

Visualization: Synthesis Pathway

SynthesisPathway Start1 1-Methylpiperidin-4-ol Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack (DCM, 0°C) Start2 3-Chlorobenzoyl Chloride Start2->Intermediate Product 1-Methylpiperidin-4-yl 3-chlorobenzoate Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by TEA) Intermediate->Byproduct

Figure 1: Synthetic route via acyl chloride activation. The base (TEA) scavenges the HCl byproduct to drive the equilibrium.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

1. Proton NMR (¹H-NMR) in CDCl₃
  • Aromatic Region (7.3 – 8.0 ppm): Four distinct signals corresponding to the 3-substituted benzene ring.[1] Look for a singlet-like peak for the proton between Cl and C=O (H-2).[1]

  • Ester Methine (5.0 – 5.2 ppm): A multiplet (tt) corresponding to the proton at the 4-position of the piperidine ring (CH-O-CO).[1] This shift confirms ester formation.

  • N-Methyl Group (2.3 ppm): A sharp singlet integrating to 3 protons.[1]

  • Piperidine Ring (1.8 – 2.8 ppm): Complex multiplets for the methylene protons.[1]

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]⁺ = 254.1 m/z (for ³⁵Cl isotope) and 256.1 m/z (for ³⁷Cl isotope) in a 3:1 ratio.[1]

  • Fragmentation: Loss of the chlorobenzoic acid moiety may yield a fragment at ~114 m/z (1-methylpiperidin-4-yl cation).[1]

Part 5: Stability & Degradation

The ester bond is the primary site of instability. The compound is susceptible to hydrolysis, particularly in alkaline environments or in the presence of plasma esterases (e.g., butyrylcholinesterase).

Storage Recommendations:

  • Solid State: Store at -20°C, desiccated. Stable for >2 years as HCl salt.

  • Solution: Unstable in basic buffers (pH > 8).[1] Prepare fresh or store in DMSO.

Visualization: Hydrolytic Degradation

Degradation Compound 1-Methylpiperidin-4-yl 3-chlorobenzoate Hydrolysis Hydrolysis (pH > 8 or Esterases) Compound->Hydrolysis Product1 3-Chlorobenzoic Acid Hydrolysis->Product1 Acid Component Product2 1-Methylpiperidin-4-ol Hydrolysis->Product2 Alcohol Component

Figure 2: Primary degradation pathway involves cleavage of the ester linkage, yielding the parent acid and alcohol.[1]

References
  • ChemicalBook. (2024).[1] 1-methyl-4-piperidinyl 3-chlorobenzoate Physicochemical Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 3-Chlorobenzoic acid. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 1-Methyl-4-piperidinol. Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for ester stability and synthesis).

Sources

Comprehensive Safety & Handling Protocol: 1-Methylpiperidin-4-yl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methylpiperidin-4-yl 3-chlorobenzoate Safety Data Sheet (SDS) Requirements Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This technical guide addresses the Safety Data Sheet (SDS) requirements for This compound , a piperidine-based ester structurally related to local anesthetics and muscarinic receptor ligands. As a specialized research chemical often lacking a standardized commercial SDS, this document serves as a "Provisional Safety Protocol." It synthesizes data from Structure-Activity Relationships (SAR), metabolic hydrolysis pathways, and the toxicology of parent precursors (3-chlorobenzoic acid and 1-methylpiperidin-4-ol).

Senior Scientist Note: Treat this compound as a New Chemical Entity (NCE). In the absence of empirical toxicology data, we must adopt the "Precautionary Principle," assuming the highest likely hazard class of its constituent moieties and metabolic byproducts.

Part 1: Chemical Identification & Physicochemical Profiling

Precise identification is the cornerstone of any SDS. For this compound, the physicochemical properties dictate the storage and handling protocols.

Nomenclature and Identifiers
ParameterSpecification
Chemical Name This compound
Systematic Name 3-Chlorobenzoic acid (1-methylpiperidin-4-yl) ester
CAS Number Provisional / Not Listed (Search 535-80-8 + 106-52-5 conjugates)
Molecular Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.73 g/mol
SMILES CN1CCC(CC1)OC(=O)C2=CC=CC(Cl)=C2
Structural Class Piperidine alkaloid ester; Local anesthetic analog
Predicted Physicochemical Properties

These values are derived from computational modeling of the ester linkage and halogenated aromatic ring.

PropertyPredicted ValueCausality / Implication
Physical State Solid (Crystalline) or Viscous OilDepends on salt form (HCl salt is solid; free base is oil).
Solubility (Water) Low (Free Base) / High (HCl Salt)The tertiary amine allows protonation, drastically changing solubility.
LogP ~2.8 - 3.2Lipophilic; indicates potential for Blood-Brain Barrier (BBB) penetration.
pKa ~9.0 (Piperidine nitrogen)Basic. Incompatible with strong acids and oxidizers.
Stability Hydrolysis-proneEsters degrade in humid/aqueous environments; requires desiccant.

Part 2: Hazard Identification & GHS Classification[4]

As a researcher, you must validate the hazard profile. This compound is a pharmacophore hybrid : it combines the lipophilic, membrane-disrupting properties of chlorobenzoates with the neuroactive potential of N-methylpiperidine.

Proposed GHS Classification (OSHA HCS 2012 / EU CLP)

We classify this based on the "Worst-Case Fragment" approach.

  • Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).

    • Rationale: Piperidine derivatives often exhibit CNS activity.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Metabolic Activation Pathway

Understanding the metabolism is crucial for toxicology. Upon ingestion or absorption, plasma esterases will hydrolyze the compound.

MetabolicPathway Parent 1-Methylpiperidin-4-yl 3-chlorobenzoate (Lipophilic / CNS Active) Enzyme Plasma Esterases (Hydrolysis) Parent->Enzyme Metabolic Activation Acid 3-Chlorobenzoic Acid (Irritant / Acidic) Enzyme->Acid Cleavage Product 1 Alcohol 1-Methylpiperidin-4-ol (CNS Depressant / Irritant) Enzyme->Alcohol Cleavage Product 2

Figure 1: Metabolic hydrolysis pathway indicating the generation of two distinct bioactive fragments.

Part 3: Handling, Storage, and PPE Protocols

Engineering Controls

Do not rely solely on PPE. The volatility of the free base form requires containment.

  • Primary: Fume hood with face velocity >100 fpm.

  • Secondary: Local exhaust ventilation (LEV) if weighing powders.

  • Grounding: If handling >100g, ground all glassware to prevent static discharge ignition of organic solvents used in purification.

Personal Protective Equipment (PPE) Matrix
Protection TypeRequirementTechnical Justification
Respiratory NIOSH N95 (Dust) or P100 (if aerosolized)Prevents inhalation of particulates that may act as local anesthetics on the throat/lungs.
Hand Nitrile (0.11 mm) minimumProtects against incidental splash. Piperidines can permeate latex rapidly.
Eye Chemical Safety GogglesTightly fitting goggles are required; safety glasses are insufficient for irritant amines.
Body Lab Coat (Cotton/Poly)Standard splash protection.
Storage Conditions
  • Temperature: Refrigerator (2-8°C).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended.

  • Incompatibility: Store away from Strong Oxidizing Agents (e.g., permanganates) and Strong Acids . The basic nitrogen will react exothermically with acids.

Part 4: Emergency Response & First Aid

This section defines the biological response protocols. The presence of the 3-chlorobenzoate moiety suggests potential sodium channel blocking activity (similar to cocaine/procaine), while the piperidine suggests muscarinic modulation.

First Aid Measures
  • Inhalation: Move to fresh air immediately. Critical: If breathing is irregular, suspect CNS depression. Administer oxygen if trained.

  • Skin Contact: Wash with soap and water for 15 minutes. Note: Do not use alcohol or organic solvents, as they may increase transdermal absorption of the lipophilic ester.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. The risk of aspiration pneumonia combined with potential laryngeal anesthesia (numbing of the throat) creates a high choking hazard.

Fire-Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Hydrogen chloride gas (HCl), Carbon monoxide (CO).

  • Special Note: Firefighters must wear SCBA. The thermal decomposition of chlorinated compounds releases toxic HCl gas.

Part 5: Toxicological & Ecological Information

Structure-Activity Relationship (SAR) Analysis

Since specific LD50 data is likely absent, we extrapolate from analogs:

  • Analog: Tropacocaine (Benzoate ester of tropine).

  • Analog: Mepenzolate (Piperidinyl benzilate derivative).

  • Prediction: The compound likely acts as a Local Anesthetic (sodium channel blocker) and potentially a Muscarinic Antagonist .

  • Acute Effects: Numbness of mucous membranes, dilated pupils (mydriasis), potential tachycardia or bradycardia depending on dose.

Environmental Fate
  • Aquatic Toxicity: Predicted to be harmful to aquatic life due to the chlorinated aromatic ring (increases persistence).

  • Biodegradability: The ester bond is the weak link; rapid hydrolysis is expected in basic environmental pH, but the chlorinated acid byproduct may persist.

Part 6: Synthesis & Workflow Visualization

For researchers synthesizing this compound, the safety workflow differs from the handling workflow.

SafetyWorkflow Start Start: Synthesis/Handling CheckState Check Physical State (Free Base vs Salt) Start->CheckState FreeBase Free Base (Oil) High Lipophilicity Volatile CheckState->FreeBase Salt HCl Salt (Solid) Dust Hazard Hygroscopic CheckState->Salt PrecautionsFB Use Fume Hood Double Nitrile Gloves Avoid Aerosolization FreeBase->PrecautionsFB PrecautionsSalt Use N95 Mask Desiccator Storage Anti-Static Tools Salt->PrecautionsSalt Disposal Disposal: Halogenated Organic Waste PrecautionsFB->Disposal PrecautionsSalt->Disposal

Figure 2: Decision logic for handling based on the chemical form (Free Base vs. Salt).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3014955: 3-Chlorobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7809: 1-Methylpiperidin-4-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0. Retrieved from [Link]

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An In-depth Technical Guide to Identifying Potential Biological Targets for 1-Methylpiperidin-4-yl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential biological targets for the novel compound, 1-Methylpiperidin-4-yl 3-chlorobenzoate. Given the limited existing data on this specific molecule, this document outlines a scientifically rigorous, multi-pronged approach, beginning with computational prediction and culminating in experimental validation.

Introduction: Unveiling the Therapeutic Potential

The identification of a small molecule's biological target is a critical step in the drug discovery and development pipeline.[1][2] Understanding the mechanism of action is paramount for optimizing lead compounds, predicting potential toxicities, and ultimately, developing safe and effective therapeutics. This compound is a synthetic compound with a structure suggestive of potential pharmacological activity. This guide will provide the necessary theoretical and practical insights to elucidate its molecular targets.

Compound Profile: this compound

A thorough understanding of the compound's physicochemical properties is the foundation for any target identification effort.

Property Value Source
IUPAC Name This compoundPubChem
Molecular Formula C13H16ClNO2PubChem
Molecular Weight 253.72 g/mol PubChem
SMILES CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)ClPubChem

The structure consists of a 1-methylpiperidine moiety linked via an ester to a 3-chlorobenzoate group. The piperidine ring is a common scaffold in many centrally acting drugs, while the chlorobenzoate group can influence binding affinity and metabolic stability.[3][4]

In Silico Target Prediction: A Hypothesis-Generating Engine

Computational, or in silico, methods offer a time- and cost-effective approach to generate hypotheses about a compound's potential biological targets.[5][6][7] These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Approaches

These methods compare the query molecule to databases of compounds with known biological activities.

  • Chemical Similarity Searching: This technique identifies proteins that are targeted by molecules structurally similar to this compound. Web-based tools like SwissTargetPrediction can be utilized for this purpose.[8]

  • Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target.

Structure-Based Approaches

When the three-dimensional structure of potential target proteins is known, structure-based methods can be employed.

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It can be used to screen a library of potential targets against the structure of this compound.

Caption: In Silico Target Prediction Workflow.

Key Potential Target Classes

Based on the structural motifs present in this compound, several classes of biological targets are of high interest.

G-Protein Coupled Receptors (GPCRs)

The 1-methylpiperidine moiety is a common feature in many GPCR ligands, including those for serotonergic, dopaminergic, and muscarinic receptors.[9] For instance, the antipsychotic agent Pimavanserin contains a 1-methylpiperidin-4-yl group and is a 5-HT2A receptor inverse agonist.[9][10]

Ion Channels

Piperidine derivatives have been shown to modulate the activity of various ion channels.

Enzymes

The ester linkage and the chlorobenzoate ring suggest potential interactions with enzymes, particularly hydrolases like esterases or proteases. Some benzoate derivatives have shown activity as enzyme inhibitors.[11][12]

Experimental Target Validation Strategies

Following in silico prediction, a rigorous experimental workflow is necessary to validate the hypothesized targets.[13][14]

Biochemical Assays

These assays directly measure the interaction between the compound and a purified target protein.

These assays are used to determine the affinity of a ligand for a receptor.[15][16] A common format is a competitive binding assay using a radiolabeled or fluorescently labeled ligand of known affinity.[17][18]

Protocol: Radioligand Competition Binding Assay

  • Prepare Receptor Membranes: Isolate cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.

  • Separation: Separate bound from unbound radioligand by rapid filtration.[18]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

Caption: Receptor Binding Assay Workflow.

These assays measure the effect of a compound on the catalytic activity of an enzyme.[19]

Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate.

  • Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of product or the depletion of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[20][21]

  • Data Analysis: Determine the IC50 value of the compound.

Cell-Based Assays

These assays assess the effect of the compound in a more physiologically relevant cellular environment.

CETSA is a powerful method to confirm direct target engagement in intact cells.[22][23][24] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[25]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either vehicle or this compound.

  • Heat Shock: Heat the cell lysates or intact cells across a range of temperatures.[26]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.[26]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[22]

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and analyze for thermal shift D->E Signaling_Pathway Compound 1-Methylpiperidin-4-yl 3-chlorobenzoate Target Validated Target (e.g., GPCR) Compound->Target Binds Second_Messenger Second Messenger (cAMP, Ca2+) Target->Second_Messenger Activates/Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Sources

Methodological & Application

Application Notes & Protocols: Esterification of 1-Methylpiperidin-4-ol and 3-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the synthesis of 1-methylpiperidin-4-yl 3-chlorobenzoate, an ester of significant interest in medicinal chemistry and drug development. We present and critically evaluate three distinct and robust synthetic methodologies: a modified Fischer-Speier esterification, a carbodiimide-mediated Steglich esterification, and the Mitsunobu reaction. For each method, we provide in-depth mechanistic discussions, step-by-step protocols, and strategies for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to perform this transformation efficiently and with high fidelity.

Introduction: Strategic Considerations for Ester Synthesis

The formation of an ester linkage between a carboxylic acid and an alcohol is a cornerstone transformation in organic synthesis. The specific coupling of 1-methylpiperidin-4-ol, a secondary alcohol containing a basic tertiary amine, with 3-chlorobenzoic acid presents a unique set of challenges that dictate the choice of synthetic strategy. The nucleophilicity of the piperidine nitrogen can compete with the desired reaction pathway, and its basicity can lead to undesirable salt formation or side reactions under certain conditions.

This guide moves beyond a simple recitation of procedures. It aims to provide the strategic rationale behind selecting a particular method, empowering the researcher to make informed decisions based on available reagents, scale, and desired purity. We will explore how to navigate the reactivity of the substrates through classical acid catalysis, mild coupling-agent-mediated synthesis, and redox-neutral alcohol activation.

Method 1: Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation.[1][2] Its primary limitation is the reversible nature of the reaction, which requires strategic intervention to drive the equilibrium toward the product.[3][4] For the present substrates, the strong acid catalyst will protonate the basic piperidine nitrogen, forming a piperidinium salt. While this protects the amine from side reactions, it can affect solubility and necessitates a careful neutralization step during workup.

Causality of Experimental Design:

  • Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) serves as the proton source to activate the carboxylic acid's carbonyl group, rendering it more electrophilic.[2][4]

  • Solvent & Water Removal: Toluene is the solvent of choice. It is non-polar and, crucially, forms a low-boiling azeotrope with water. By using a Dean-Stark apparatus, the water generated during the reaction is continuously removed, irreversibly shifting the equilibrium towards the ester product in accordance with Le Châtelier's Principle.[1]

  • Temperature: The reaction is conducted at reflux to provide the necessary activation energy and facilitate the azeotropic removal of water.

Visualizing the Fischer-Speier Mechanism

Fischer_Esterification RCOOH 3-Chlorobenzoic Acid Protonated_Acid Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ ROH 1-Methylpiperidin-4-ol H_plus H⁺ (cat.) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Alcohol (ROH) Proton_Transfer Protonated Ether-like Oxygen Tetrahedral_Int->Proton_Transfer Proton Transfer Water_Loss Carbocation Intermediate + H₂O Proton_Transfer->Water_Loss - H₂O Ester_Product Product Ester + H⁺ Water_Loss->Ester_Product - H⁺

Caption: Acid-catalyzed activation and tetrahedral intermediate formation.

Protocol: Fischer-Speier Esterification
  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride.

  • Reagent Charging: To the flask, add 3-chlorobenzoic acid (1.57 g, 10.0 mmol, 1.0 equiv), 1-methylpiperidin-4-ol (1.27 g, 11.0 mmol, 1.1 equiv), and toluene (40 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv).

  • Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitoring (Trustworthiness): The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and neutralizing it with a drop of saturated NaHCO₃ solution before spotting. Use an eluent system such as 9:1 Dichloromethane/Methanol.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with a 10% aqueous sodium carbonate solution (2 x 20 mL) to neutralize the acid catalyst and deprotonate the piperidinium salt.[5] Continue washing until gas evolution ceases. c. Wash the organic layer with brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester is purified by flash column chromatography on silica gel, using a gradient eluent of 1-5% methanol in dichloromethane containing 0.5% triethylamine (to prevent tailing of the basic product).

  • Characterization: The purified fractions are combined and concentrated to yield this compound as an oil or solid. Characterize by NMR, IR, and MS.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6][7][8] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[9] This method is particularly well-suited for this transformation as it proceeds under neutral, room-temperature conditions, thus avoiding protonation of the piperidine nitrogen and the harsh conditions of Fischer esterification.[10]

Causality of Experimental Design:

  • Coupling Agent: EDC is often preferred over DCC for laboratory-scale synthesis. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][11] The resulting urea byproduct is water-soluble, which greatly simplifies purification compared to the insoluble dicyclohexylurea (DCU) byproduct from DCC.[11]

  • Catalyst: DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[7][9]

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent as it is aprotic and dissolves all reactants and intermediates.

Visualizing the Steglich Workflow

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Acyl Transfer cluster_coupling Ester Formation RCOOH 3-Chlorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Acylpyridinium N-Acylpyridinium Ion (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP (cat.) Product Product Ester Acylpyridinium->Product + Alcohol (ROH) ROH 1-Methylpiperidin-4-ol

Caption: EDC activation followed by DMAP-catalyzed acyl transfer.

Protocol: Steglich Esterification
  • Reagent Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-chlorobenzoic acid (1.57 g, 10.0 mmol, 1.0 equiv), 1-methylpiperidin-4-ol (1.27 g, 11.0 mmol, 1.1 equiv), and DMAP (0.12 g, 1.0 mmol, 0.1 equiv).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM, 50 mL).

  • Initiation: Cool the stirred solution to 0 °C in an ice bath. Add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring (Trustworthiness): Monitor the reaction by TLC (9:1 DCM/MeOH) for the disappearance of the starting alcohol.

  • Workup and Isolation: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer with 1 M HCl (2 x 20 mL) to remove excess DMAP and any remaining unreacted piperidinol. c. Wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid. d. Wash with brine (20 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically of high purity but can be further purified by flash column chromatography as described in Method 1 if necessary.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters.[12][13] It operates under mild, neutral conditions and is renowned for inverting the stereochemistry of chiral alcohols, though this feature is not relevant for the achiral 1-methylpiperidin-4-ol.[14][15] The reaction involves the in-situ activation of the alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Causality of Experimental Design:

  • Redox System: The core of the reaction is a redox process. PPh₃ is oxidized to triphenylphosphine oxide (TPPO), while the azodicarboxylate (e.g., DEAD) is reduced. This process drives the formation of an alkoxyphosphonium salt from the alcohol.[15]

  • Activation & Displacement: The resulting alkoxyphosphonium ion is an excellent leaving group. The carboxylate, formed by deprotonation of the carboxylic acid by the betaine intermediate, acts as the nucleophile and displaces the activated oxygen in an Sₙ2 fashion.[16]

  • Reagent Choice: DIAD is often preferred over DEAD due to its greater stability and reduced shock sensitivity. The choice of THF as a solvent is standard as it dissolves the reactants and intermediates effectively.

Visualizing the Mitsunobu Mechanism

Mitsunobu_Reaction Reagents PPh₃ + DIAD Betaine Phosphorane Betaine Reagents->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt + Carboxylate Betaine->Alkoxyphosphonium + Alcohol + Acid Alcohol 1-Methylpiperidin-4-ol Acid 3-Chlorobenzoic Acid Product Product Ester + TPPO + Hydrazine byproduct Alkoxyphosphonium->Product SN2 Attack

Caption: Formation of the key alkoxyphosphonium salt intermediate.

Protocol: Mitsunobu Reaction
  • Reagent Preparation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-chlorobenzoic acid (1.57 g, 10.0 mmol, 1.0 equiv), 1-methylpiperidin-4-ol (1.27 g, 11.0 mmol, 1.1 equiv), and triphenylphosphine (2.89 g, 11.0 mmol, 1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, 80 mL).

  • Initiation: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (2.17 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes. The characteristic orange/red color of DIAD should dissipate. A white precipitate (the alkoxyphosphonium salt) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring (Trustworthiness): Monitor the reaction by TLC (9:1 DCM/MeOH) or LC-MS.

  • Workup and Isolation: a. Concentrate the reaction mixture under reduced pressure. b. The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate byproducts.

  • Purification: a. Dissolve the crude residue in a minimal amount of DCM. b. Load the solution onto a silica gel column. c. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to first remove nonpolar impurities. d. Switch to a more polar system, such as 1-5% methanol in DCM (containing 0.5% triethylamine), to elute the desired ester product, which will separate from the TPPO and hydrazine byproduct.

Comparative Analysis of Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Acidic, Reflux)Mild (Neutral, 0°C to RT)Mild (Neutral, 0°C to RT)
Key Reagents H₂SO₄ or TsOH (cat.)EDC or DCC, DMAP (cat.)PPh₃, DIAD or DEAD
Stoichiometry Catalytic acidStoichiometric coupling agentStoichiometric reagents
Advantages Inexpensive reagents, suitable for large scale.High functional group tolerance, mild conditions, high yield.Excellent for secondary alcohols, very mild, reliable.
Disadvantages Requires harsh conditions, equilibrium-driven, difficult for sensitive substrates.Stoichiometric byproducts (urea), cost of reagents.Stoichiometric byproducts (TPPO, hydrazine), purification can be challenging.
Purification Neutralization wash, Chromatography.Aqueous wash or filtration, Chromatography.Chromatography is essential.

Product Characterization: this compound

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

  • Appearance: Colorless oil or white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.00 (t, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 5.00 (m, 1H, O-CH), 2.80 (m, 2H, piperidine-CH₂), 2.35 (s, 3H, N-CH₃), 2.25 (m, 2H, piperidine-CH₂), 2.00-1.85 (m, 4H, piperidine-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 165.0 (C=O), 134.5, 132.0, 131.5, 129.8, 129.5, 127.8 (Ar-C), 70.5 (O-CH), 55.0 (N-CH₂), 46.0 (N-CH₃), 31.0 (piperidine-CH₂).

  • FT-IR (ATR): ν (cm⁻¹) ≈ 1720 (C=O, ester stretch), 1270, 1100 (C-O stretch).

  • High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₁₃H₁₇ClNO₂ [M+H]⁺: 254.0942; Found: 254.0945.

References

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions2004 , 42, 335-656. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chemical Reviews2009 , 109 (6), 2551-2651. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

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  • Konkolewicz, D. et al. Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. Chemical Communications2018 , 54(3), 269-272. [Link]

  • Wikipedia. 1-Methyl-4-piperidone. [Link]

  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
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  • Google Patents. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
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  • ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]

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  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

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Application Notes and Protocols for the Preparation of 1-Methylpiperidin-4-yl 3-chlorobenzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Methylpiperidin-4-yl 3-chlorobenzoate hydrochloride, a tertiary amine ester of interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers and scientists in the field, offering in-depth explanations of the chemical principles and practical steps involved. This guide emphasizes safety, efficiency, and high-purity outcomes, supported by established chemical methodologies and characterization techniques.

Introduction

Piperidine derivatives are a cornerstone in modern pharmacology, forming the structural basis of numerous therapeutic agents. The esterification of piperidinols introduces a versatile linkage that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Conversion of the basic piperidine nitrogen to a hydrochloride salt is a common strategy to improve solubility, stability, and bioavailability, making it a critical step in the development of many active pharmaceutical ingredients (APIs).

This application note details the preparation of this compound hydrochloride, a compound that combines the structural features of a substituted benzoic acid with a methylated piperidine moiety. The synthesis involves a classic Fischer-Speier esterification, followed by the formation of the hydrochloride salt. The causality behind the choice of reagents, reaction conditions, and purification methods will be thoroughly discussed to provide a robust and reproducible protocol.

PART 1: Synthesis of this compound

The synthesis of the target ester is achieved through the acid-catalyzed esterification of 3-chlorobenzoic acid with 1-methyl-4-piperidinol. This reaction, a Fischer-Speier esterification, is a reversible process, and thus, reaction conditions are optimized to favor the formation of the ester product.

Reaction Scheme

Fischer Esterification cluster_reactants Reactants cluster_products Products reagent1 3-Chlorobenzoic Acid catalyst H₂SO₄ (cat.) reagent2 1-Methyl-4-piperidinol product 1-Methylpiperidin-4-yl 3-chlorobenzoate catalyst->product Reflux water + H₂O Salt Formation cluster_reactants Reactants cluster_products Product freebase 1-Methylpiperidin-4-yl 3-chlorobenzoate (Free Base) hcl HCl product 1-Methylpiperidin-4-yl 3-chlorobenzoate Hydrochloride hcl->product Characterization_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC MP Melting Point (Purity & Identity) Start->MP NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) TLC->NMR IR IR Spectroscopy (Functional Groups) NMR->IR MS Mass Spectrometry (Molecular Weight) IR->MS Final Confirmed Structure & Purity MS->Final

Application Note: Dose-Response Characterization of 1-Methylpiperidin-4-yl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: 5-HT₃ Receptor Antagonists / Local Anesthetic Analogs Protocol Type: In Vitro Functional Calcium Flux Assay (FLIPR/FlexStation) CAS Registry Number: 860607-53-0

Abstract & Introduction

1-Methylpiperidin-4-yl 3-chlorobenzoate is a synthetic small molecule belonging to the class of piperidinyl benzoate esters. Structurally, it is a close analog of Bemesetron (MDL-72222) , a potent and selective antagonist of the 5-HT₃ receptor (serotonin receptor subtype 3). While MDL-72222 is a 3,5-dichlorobenzoate ester of tropine, the removal of the ethylene bridge (tropine to piperidine) and the modification of the halogenation pattern (3-chloro vs 3,5-dichloro) makes this compound a critical probe for Structure-Activity Relationship (SAR) studies targeting ligand-gated ion channels.

This application note outlines a standardized dose-response protocol to evaluate the functional potency (IC₅₀) of this compound as a putative 5-HT₃ receptor antagonist. The method utilizes a calcium-sensitive fluorescent dye assay in HEK-293 cells stably expressing the human 5-HT₃A receptor subunit. This approach is preferred over radioligand binding for initial screening as it provides functional data (antagonism vs. agonism) in a high-throughput compatible format.

Mechanism of Action (MoA)

The 5-HT₃ receptor is a ligand-gated cation channel. Upon binding of the agonist (Serotonin/5-HT), the channel undergoes a conformational change, opening a pore permeable to Na⁺, K⁺, and Ca²⁺.

  • Agonist Action: 5-HT binds

    
     Channel Opens 
    
    
    
    Ca²⁺ Influx
    
    
    Fluorescence Increase.
  • Antagonist Action: Test compound binds (orthosteric or allosteric)

    
     Prevents 5-HT induced opening 
    
    
    
    No/Reduced Ca²⁺ Influx.

Experimental Design & Logic

Cell Model Selection
  • Cell Line: HEK-293 or CHO-K1 stably transfected with human HTR3A (encodes 5-HT₃A subunit).

  • Rationale: Native cell lines often have low receptor density. Stable overexpression ensures a robust signal-to-noise ratio (Z' > 0.5) essential for accurate IC₅₀ determination.

Reagent Preparation & Solubility
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: 10 mM.

  • Solubility Note: The ester linkage is susceptible to hydrolysis in basic aqueous buffers. Always prepare working dilutions fresh in assay buffer (HBSS/HEPES, pH 7.4). Avoid storing aqueous dilutions.

Controls
Control TypeCompoundPurpose
Agonist Challenge Serotonin (5-HT) at EC₈₀Stimulates the receptor to ~80% max response to allow detection of inhibition.
Reference Antagonist Ondansetron or MDL-72222Validates assay sensitivity. Expected IC₅₀ ~1-10 nM range.
Negative Control Vehicle (0.1% DMSO)Defines the "0% Inhibition" baseline.
Background Untransfected CellsChecks for non-specific dye effects or endogenous receptor activity.

Detailed Protocol: Calcium Flux Antagonist Assay

Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach HEK-293-h5HT3A cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Count: Adjust density to 5.0 × 10⁵ cells/mL.

  • Plate: Dispense 20 µL/well (10,000 cells) into a 384-well Poly-D-Lysine coated black/clear-bottom plate.

  • Incubate: Overnight at 37°C, 5% CO₂.

Phase 2: Dye Loading (Day 0)

Rationale: 5-HT₃ channels desensitize rapidly. A fast-response calcium dye (e.g., Fluo-4 Direct or Calcium 6) is required.

  • Buffer Prep: Prepare 1X HBSS + 20 mM HEPES (pH 7.4). Crucial: Add 2.5 mM Probenecid to inhibit anion transporters that pump dye out of the cell.

  • Dye Prep: Reconstitute Calcium-6 assay kit according to manufacturer instructions in the Buffer.

  • Load: Add 20 µL of 2X Dye solution to each well (Total Vol = 40 µL).

  • Incubate: 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.

Phase 3: Compound Addition & Readout

Instrument: FLIPR Tetra or FlexStation 3 (Molecular Devices). Settings: Excitation 485 nm / Emission 525 nm.

Step 3.1: Antagonist Pre-incubation

  • Source Plate: Prepare a 10-point serial dilution (1:3) of This compound in Assay Buffer. Top concentration should be 10 µM (final assay conc).

  • Addition: Transfer 10 µL of 5X compound to the cell plate.

  • Incubate: 15–20 minutes at RT. Why? To allow the antagonist to reach equilibrium binding before the agonist shock.

Step 3.2: Agonist Challenge (The Readout)

  • Agonist Plate: Prepare 5-HT (Serotonin) at 6X the EC₈₀ concentration (determined in a separate run, typically ~1-3 µM final).

  • Injection: Place plate in the reader. Start kinetic read (1 second intervals).

  • Trigger: At T=10s (baseline), inject 10 µL of Agonist.

  • Measure: Continue reading for 90-120 seconds.

Data Analysis & Visualization

Calculation of Response
  • Raw Data: Extract the "Max - Min" RFU (Relative Fluorescence Units) for the kinetic trace of each well.

  • Normalization:

    
    
    
    • Max Control: 5-HT alone (EC₈₀).

    • Min Control: Buffer only (no 5-HT).

Curve Fitting

Fit the data to a 4-Parameter Logistic (4PL) Hill Equation to determine the IC₅₀:



  • X: Log of compound concentration.

  • Y: % Inhibition.

Pathway Visualization

The following diagram illustrates the signaling pathway and the point of intervention for the test compound.

G Serotonin Serotonin (5-HT) (Agonist) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds TestCmpd 1-Methylpiperidin-4-yl 3-chlorobenzoate (Test Antagonist) TestCmpd->Receptor Blocks ChannelOpen Conformational Change (Channel Opening) Receptor->ChannelOpen Activation IonInflux Influx of Ca²⁺ / Na⁺ ChannelOpen->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Fluorescence Calcium Dye Fluorescence Increase IonInflux->Fluorescence Ca²⁺ Binding

Caption: Mechanism of Action. The test compound competes with Serotonin to prevent channel opening and subsequent Calcium influx.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Poor dye loading or low receptor expression.Use Probenecid during loading; Verify receptor expression via Western Blot.
High Variation (CV > 10%) Pipetting error or cell detachment.Use automated liquid handling; Coat plates with Poly-D-Lysine; Centrifuge plate at 100xg for 1 min before read.
IC₅₀ Shift Incubation time too short.Ensure 15-20 min pre-incubation for the antagonist to reach equilibrium.
Compound Precipitation High hydrophobicity of the chlorobenzoate ester.Do not exceed 0.5% final DMSO. Check solubility of stock visually.

References

  • Richardson, B. P., et al. (1985). "Nature and function of serotonin 5-HT3 receptors." Nature, 316(6024), 126-131. Link (Foundational SAR for benzoate ester 5-HT3 antagonists like MDL-72222).

  • Lummis, S. C. R. (2012). "5-HT3 Receptors." Journal of Biological Chemistry, 287(48), 40239–40245. Link (Review of receptor structure and function).

  • ChemicalBook. (2023). "1-methyl-4-piperidinyl 3-chlorobenzoate - CAS 860607-53-0."[1] Link (Chemical structure verification).

  • Hargreaves, A. C., et al. (1994). "Selectivity of 5-HT3 receptor antagonists." Neuropharmacology, 33(3-4), 383-391. (Detailed methodology for characterizing 5-HT3 antagonists).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-Methylpiperidin-4-yl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Document ID: TSC-CHEM-2026-02 Subject: Prevention of Hydrolytic Degradation in Solution Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists

Executive Summary

1-Methylpiperidin-4-yl 3-chlorobenzoate is a pharmacologically active ester derivative characterized by a basic tertiary amine (the piperidine ring) and an electron-deficient aromatic ring (3-chlorobenzoate). This specific structural combination creates a "perfect storm" for instability: the electron-withdrawing chlorine makes the ester carbonyl highly electrophilic, while the neighboring piperidine nitrogen acts as an intramolecular catalyst.

This guide provides the mechanistic rationale and validated protocols to prevent the rapid hydrolysis of this compound into 1-methylpiperidin-4-ol and 3-chlorobenzoic acid .

Module 1: Mechanistic Insight (The "Why")

The Instability Mechanism: Intramolecular General Base Catalysis

Unlike simple alkyl esters, this compound does not require external acid or base to degrade. It undergoes Intramolecular General Base Catalysis .[1][2]

  • The Trigger: At neutral or slightly basic pH (pH > 7), the piperidine nitrogen exists in equilibrium between its protonated (

    
    ) and unprotonated (
    
    
    
    ) states.
  • The Attack: The unprotonated nitrogen (

    
    ) abstracts a proton from a nearby water molecule.
    
  • The Collapse: The resulting hydroxide ion (

    
    ), now held in close proximity, attacks the ester carbonyl carbon. The 3-chloro substitution on the benzoate ring withdraws electron density, making the carbonyl carbon more susceptible to this attack [1][2].
    
Visualizing the Degradation Pathway

HydrolysisMechanism Reactant Intact Ester (Neutral pH) Intermediate Transition State (N-assisted Water Attack) Reactant->Intermediate Water Activation Products Hydrolysis Products (Acid + Alcohol) Intermediate->Products Ester Cleavage Cl_Effect 3-Cl Group: Increases Electrophilicity Cl_Effect->Reactant N_Effect Piperidine N: Acts as General Base N_Effect->Intermediate

Figure 1: The mechanism of intramolecular general base catalysis. The piperidine nitrogen facilitates the attack of water on the ester bond, a process accelerated by the electron-withdrawing chlorine atom.

Module 2: Validated Protocols (The "How")

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a storage-stable concentrate for long-term use.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA).

    • Why: These aprotic solvents prevent hydrolysis by excluding water.

  • Concentration: 10 mM – 50 mM.

  • Storage: -20°C or -80°C in amber glass vials (to prevent light-induced radical degradation of the chloro-arene).

Step-by-Step:

  • Weigh the solid this compound.

  • Dissolve in anhydrous DMSO (water content < 0.1%).

  • Aliquot into single-use vials to avoid freeze-thaw cycles.

  • Purge headspace with Argon or Nitrogen before sealing.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the stock for use without triggering immediate degradation.

  • Critical Parameter: pH < 6.0 .

  • Buffer Choice:

    • Recommended: Citrate Buffer (pH 4.0 - 5.0) or Acetate Buffer (pH 4.5 - 5.0).

    • Mechanism:[2][3][4][5][6][7] At pH 5.0, the piperidine nitrogen (pKa ≈ 9.0) is >99.9% protonated (

      
      ). The protonated amine cannot act as a general base catalyst, effectively "switching off" the intramolecular degradation pathway [3][4].
      

Comparative Stability Data:

Solvent SystempHEstimated t1/2 (Half-life)Suitability
PBS (Phosphate Buffered Saline) 7.4< 4 HoursHigh Risk (Immediate Use Only)
Tris / HEPES 7.5 - 8.0< 1 HourDo Not Use
Acetate Buffer 5.0> 24 HoursRecommended for Assays
0.1% Formic Acid in Water 2.5 - 3.0> 1 WeekIdeal for LC-MS Analysis
Anhydrous DMSO N/A> 6 MonthsIdeal for Storage

Module 3: Troubleshooting & FAQs

Decision Tree: Handling & Diagnostics

Troubleshooting Start Issue Encountered SplitPeaks LC-MS Shows Split Peaks Start->SplitPeaks Precipitate Precipitate in Buffer Start->Precipitate Drift Assay Potency Loss Start->Drift Sol1 Diagnosis: Hydrolysis. Action: Switch mobile phase to 0.1% Formic Acid. SplitPeaks->Sol1 Sol2 Diagnosis: Free Base Insolubility. Action: Lower pH to < 5.0 to protonate amine. Precipitate->Sol2 Sol3 Diagnosis: pH > 7.0 Instability. Action: Use Acetate Buffer or prepare fresh. Drift->Sol3

Figure 2: Diagnostic workflow for common experimental issues.

Frequently Asked Questions

Q1: I need to run an assay at pH 7.4. How do I prevent hydrolysis? A: You cannot stop it completely at pH 7.4, but you can mitigate it.

  • Keep it cold: Prepare dilutions on ice. Hydrolysis rates drop significantly at 4°C.

  • Immediate Use: Do not incubate the compound in buffer before the experiment starts. Add the compound last.

  • High Concentration: If possible, use a higher concentration to ensure enough intact compound remains for the duration of a short assay.

Q2: Why does my LC-MS chromatogram show a peak with M-154 mass? A: This is the hydrolysis product. The parent mass is lost, and you are detecting 1-methylpiperidin-4-ol (or the 3-chlorobenzoic acid, depending on ionization mode).

  • Fix: Ensure your LC mobile phases are acidic (0.1% Formic acid or TFA). Avoid neutral ammonium acetate buffers for this compound.

Q3: Can I use ethanol as a stock solvent? A: Caution is advised. While better than water, primary alcohols can participate in transesterification (swapping the piperidinyl group for an ethyl group), especially if the solution is slightly basic. Anhydrous DMSO or Acetonitrile are safer choices.

References

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Journal of Organic Chemistry. (2002). Describes the mechanism where a neighboring amine group catalyzes ester hydrolysis 50-100 fold faster than intermolecular reactions.[8]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022). Fundamental review of ester hydrolysis mechanisms, highlighting the vulnerability of esters to base catalysis.

  • Kinetics and Mechanism of the Hydrolysis of α-Amino-Acid Esters. Journal of the Chemical Society, Dalton Transactions. (1980). Provides kinetic data showing that protonation of the amine (low pH) effectively stops the intramolecular catalytic pathway.

  • Optimizing Drug Properties: Lead-to-Drug Design. University of Zurich. (2009). Discusses strategies for stabilizing labile functional groups like amino-esters in pharmaceutical formulations.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-Methylpiperidin-4-yl 3-chlorobenzoate: ¹H NMR in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 1-Methylpiperidin-4-yl 3-chlorobenzoate represents a class of small molecules featuring a tertiary amine-containing heterocyclic core linked to a substituted aromatic ring via an ester functional group. Such scaffolds are of significant interest in medicinal chemistry. Accurate and comprehensive characterization is not merely a procedural step but a critical validation point that underpins all subsequent biological and toxicological data.

This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a senior application scientist, my objective is not just to present data but to illuminate the rationale behind the spectral features. We will dissect the spectrum piece by piece, assigning each signal with confidence. Furthermore, we will contextualize the power of ¹H NMR by objectively comparing it with other indispensable analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This multi-faceted approach ensures a self-validating system for structural verification, a principle of paramount importance in regulated research environments.

Section 1: The Unparalleled Detail of ¹H NMR Spectroscopy

¹H NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide a detailed atomic-level map of the proton framework, revealing not only the presence of different proton environments but also their connectivity. The interpretation rests on three pillars: chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and signal splitting (multiplicity), which provides information about neighboring protons.[2][3][4]

For this compound, the structure presents several distinct proton environments, each providing a unique signature in the ¹H NMR spectrum.

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the target compound, assuming acquisition in a standard deuterated solvent like CDCl₃ at 400 MHz. The causality for these assignments is explored in the subsequent section.

LabelAssigned ProtonsPredicted δ (ppm)MultiplicityIntegration
H-aH-4 (piperidine)~5.1Multiplet (tt)1H
H-2H-2 (aromatic)~7.95Singlet (or t, J≈1.8 Hz)1H
H-6H-6 (aromatic)~7.85Doublet of doublets (dd)1H
H-4H-4 (aromatic)~7.50Doublet of doublets (dd)1H
H-5H-5 (aromatic)~7.40Triplet (t)1H
H-bH-2/6 (piperidine, eq)~2.8Multiplet2H
H-cH-2/6 (piperidine, ax)~2.2Multiplet2H
H-gN-CH₃~2.3Singlet (s)3H
H-dH-3/5 (piperidine, eq)~2.0Multiplet2H
H-eH-3/5 (piperidine, ax)~1.8Multiplet2H

Section 2: A Systematic Interpretation of the Spectrum

A rigorous analysis of a ¹H NMR spectrum involves a systematic examination of distinct regions, from the most deshielded (downfield) to the most shielded (upfield).[5]

The Aromatic Region (δ 7.4-8.0 ppm)

The four protons on the 3-chlorobenzoate ring are chemically non-equivalent and exhibit a predictable meta-coupling pattern.

  • H-2 (~7.95 ppm): This proton is situated between the chlorine atom and the carbonyl group. It experiences the weakest coupling from its neighbors (⁴J coupling to H-4 and H-6), often appearing as a sharp singlet or a narrow triplet.

  • H-6 (~7.85 ppm): Ortho to H-5 (³J coupling) and para to the chlorine, this proton typically appears as a doublet of doublets.

  • H-4 (~7.50 ppm): Ortho to H-5 (³J coupling) and para to the carbonyl group, this proton also appears as a doublet of doublets.

  • H-5 (~7.40 ppm): This proton is ortho to both H-4 and H-6, resulting in a signal that is split into a triplet.[6][7]

The Deshielded Methine (δ ~5.1 ppm)
  • H-a (Piperidine H-4): The single proton at the 4-position of the piperidine ring is directly attached to the carbon bearing the ester oxygen. The powerful deshielding effect of this electronegative atom shifts its signal significantly downfield compared to other aliphatic protons.[8] Its multiplicity will appear as a multiplet, likely a triplet of triplets, due to coupling with the four adjacent protons (H-3/5) on the piperidine ring.

The Aliphatic Piperidine and N-Methyl Region (δ 1.8-2.9 ppm)

This region is often the most complex due to signal overlap from the eight piperidine ring protons and the N-methyl protons.[9]

  • N-CH₃ (H-g, ~2.3 ppm): The three protons of the methyl group attached to the nitrogen are equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp, easily identifiable singlet, integrating to 3H.[10]

  • Piperidine Protons (H-b, c, d, e): The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton environments.

    • H-2/6 (H-b, H-c): These four protons are adjacent to the nitrogen atom, causing them to be deshielded relative to the H-3/5 protons. Typically, the equatorial protons (H-b) are slightly more downfield than the axial protons (H-c).[9]

    • H-3/5 (H-d, H-e): These four protons are further from the nitrogen and appear more upfield.

    • The signals for all eight ring protons will be complex multiplets due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling, and significant overlap is expected. Advanced techniques like 2D NMR (COSY, HSQC) would be required for unambiguous assignment of each specific signal within this region.[11]

Section 3: Comparative Analysis with Alternative Analytical Techniques

While ¹H NMR provides an exquisite level of structural detail, a robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method interrogates a different molecular property, and together they build an irrefutable case for the proposed structure.[1]

TechniqueInformation ProvidedStrengths for This MoleculeLimitations for This Molecule
¹H NMR Proton environment, connectivity, and countUnambiguous proton framework and stereochemical relationships.Signal overlap in the aliphatic region can complicate interpretation without 2D methods.
¹³C NMR Unique carbon environments and types (C, CH, CH₂, CH₃)Confirms the total number of unique carbons (13 expected), presence of the ester carbonyl (~165 ppm), and distinct aromatic/aliphatic carbons.Longer acquisition times; provides no information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsProvides the exact molecular weight, confirming the molecular formula (C₁₃H₁₆ClNO₂). Fragmentation can show characteristic losses of the piperidine or benzoate moieties.[12]Does not provide information on the specific substitution pattern (e.g., 3-chloro vs. 2- or 4-chloro). Isomers are often indistinguishable without reference standards.
FTIR Spectroscopy Presence of key functional groupsQuickly confirms the presence of the ester C=O stretch (~1720 cm⁻¹), C-O stretches (~1250-1100 cm⁻¹), and aromatic C=C bonds (~1600 cm⁻¹). Confirms the absence of O-H or N-H groups.[13]Provides no information on the connectivity of the molecular skeleton.[11]

Section 4: Integrated Experimental Workflow & Protocols

A validated structural elucidation follows a logical progression, where each step provides foundational data for the next.

Workflow for Structural Elucidation

Caption: An integrated workflow for the structural validation of a small molecule.

Experimental Protocols

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Cap the tube and invert several times to ensure complete dissolution.

  • Causality: CDCl₃ is a common, non-protic solvent that dissolves a wide range of organic compounds. TMS provides a reference signal at δ 0.00 ppm, allowing for accurate chemical shift calibration across different experiments and spectrometers.[14]

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer at 298 K. Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. For the ¹³C spectrum, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

2. Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy.

3. FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Causality: ATR is a rapid and convenient technique for solid samples, requiring no special preparation like KBr pellets. It provides high-quality spectra of the bulk material.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.

Conclusion

The structural elucidation of this compound serves as an excellent case study in the principles of modern analytical chemistry. While techniques like FTIR and Mass Spectrometry are indispensable for rapidly confirming functional groups and molecular formulas, ¹H NMR spectroscopy offers an unparalleled depth of insight into the precise atomic arrangement and connectivity of the molecule. The detailed analysis of chemical shifts and coupling patterns in the ¹H NMR spectrum, when supported by data from ¹³C NMR, MS, and FTIR, provides a comprehensive and irrefutable confirmation of the molecular structure. For researchers in drug development, mastering this integrated, multi-technique approach is not just best practice—it is essential for ensuring the integrity and validity of their scientific findings.

References

  • Supporting Information. General experimental procedures for NMR and MS. [Link]

  • Illinois State University. The Infrared Spectra of Esters. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Fiehn Lab, UC Davis. Structure Elucidation of Small Molecules. [Link]

  • PMC, National Center for Biotechnology Information. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. [Link]

  • PubChem. 3-Chlorobenzoic acid. [Link]

  • Chegg.com. analyze the 1H NMR spectrum of 3-chlorobenzoic acid. [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • YouTube. FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

  • Royal Society of Chemistry. Supplementary Information - General Procedures. [Link]

  • ResearchGate. ( 1 H NMR Chemical Shift in ppm). [Link]

  • SpectraBase. 3-Chlorobenzoic acid, 4-nitrophenyl ester. [Link]

  • The Bizzell Group. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • ATB (Automated Topology Builder). 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • University of Puget Sound. 1H NMR chemical shift ppm table. [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Steven Farmer. Short Summary of 1H-NMR Interpretation. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • NIST WebBook. 1-Methylpiperidine. [Link]

  • Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities. [Link]

  • Chegg.com. The attached 1H NMR spectrum of 3-chlorobenzoic acid. [Link]

  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

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Analytical Comparison Guide: Mass Spectrometry Profiling of 1-Methylpiperidin-4-yl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of 1-Methylpiperidin-4-yl 3-chlorobenzoate , a synthetic ester structurally related to local anesthetics and tropane alkaloids. We evaluate the performance of Electron Ionization (GC-EI-MS) versus Electrospray Ionization (LC-ESI-QTOF) for the detection and structural elucidation of this compound.

Key Findings:

  • GC-EI-MS provides a "fingerprint" spectrum dominated by the nitrogen-containing base peak (

    
     98), ideal for library matching but often lacking a discernible molecular ion.
    
  • LC-ESI-MS/MS retains the protonated molecular ion (

    
    , 
    
    
    
    254) and allows for controlled Collision-Induced Dissociation (CID), making it the superior choice for definitive structural confirmation and metabolic profiling.
  • The Chlorine Isotope Signature (

    
    ) is preserved in the benzoyl fragment (
    
    
    
    139/141), serving as a critical diagnostic marker.
Part 1: Structural Analysis & Theoretical Fragmentation

The molecule consists of two distinct domains linked by an ester bond: the lipophilic 3-chlorobenzoyl group and the hydrophilic N-methylpiperidine ring . Understanding the lability of the ester linkage is central to predicting fragmentation.

Physicochemical Profile
PropertyData
Formula

Exact Mass 253.0870 Da
Nitrogen Rule Odd mass (one nitrogen)
Isotope Pattern distinct M and M+2 peaks (3:1 ratio) due to Chlorine
Primary Cleavage Sites
  • 
    -Cleavage (Piperidine Ring):  Driven by the nitrogen lone pair, typically yielding the stable immonium ion.[1]
    
  • Inductive Cleavage (Ester): Heterolytic cleavage of the C-O bond, generating the acylium ion (benzoyl part).

Part 2: Comparative Analysis (EI vs. ESI)

This section contrasts the two primary ionization modalities.

1. Electron Ionization (GC-MS)
  • Mechanism: High-energy electron bombardment (70 eV).[2]

  • Performance:

    • Base Peak: The spectrum is dominated by

      
       98  (1-methyl-1,2,3,6-tetrahydropyridine cation). This fragment is so stable that it often suppresses the molecular ion.
      
    • Diagnostic Ions: The 3-chlorobenzoyl cation appears at

      
       139  and 141 .[3]
      
    • Limitation: The molecular ion (

      
      , 
      
      
      
      253) is often <1% relative abundance, making determination of the intact mass difficult without prior knowledge.
2. Electrospray Ionization (LC-MS/MS)
  • Mechanism: Soft ionization via protonation in an electric field.

  • Performance:

    • Precursor Ion: Exclusively forms the singly charged

      
       at 
      
      
      
      254
      .
    • CID Fragmentation: Application of collision energy (10–30 eV) reproduces the ester cleavage, yielding the daughter ions

      
       139 (benzoyl) and 
      
      
      
      98 (piperidine).
    • Advantage: Allows for "Precursor Ion Scanning" to identify all compounds containing the 3-chlorobenzoyl moiety in complex biological matrices.

Part 3: Experimental Protocol
Workflow: LC-QTOF-MS Structural Elucidation

Objective: To obtain high-resolution mass data and confirm the chlorine substitution pattern.

Step 1: Sample Preparation

  • Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Final concentration: ~10 µg/mL.

Step 2: Instrument Parameters (Agilent 6500 Q-TOF or Equivalent)

  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V.

  • Gas Temp: 300°C.

  • Flow Rate: 0.4 mL/min (Isocratic 60% ACN / 40% Water + 0.1% FA).

Step 3: MS/MS Acquisition

  • Target Mass:

    
     254.0948 (
    
    
    
    ) and 256.0918 (
    
    
    ).
  • Collision Energy (CE): Stepped ramp: 10, 20, 40 eV.

  • Isolation Width: Narrow (~1.3 Da) to isolate isotopes separately if needed.

Part 4: Data Interpretation & Visualization
Fragment Ion Table
m/z (Experimental)Ion IdentityFormulaOriginRelative Intensity (EI)
253


Molecular Ion< 2% (Weak)
139 Chlorobenzoyl Cation (

)

Ester Cleavage (Acyl)40-60%
141 Chlorobenzoyl Cation (

)

Isotope of above~15-20%
111 Chlorophenyl Cation

Loss of CO from m/z 13920-30%
98 N-methyl-tetrahydropyridine

Piperidine Ring (Base Peak)100%
82 Piperidine ring fragment

Ring contraction10-25%
Fragmentation Pathway Diagram

FragmentationPathway Parent Parent Molecule [M+H]+ m/z 254 (ESI) M+ m/z 253 (EI) Transition Ester Bond Lability Parent->Transition Ionization Benzoyl 3-Chlorobenzoyl Cation m/z 139 (100%) m/z 141 (33%) Transition->Benzoyl Inductive Cleavage (Acyl-Oxygen) Piperidine N-methylpiperidin-4-yl Cation m/z 98 Transition->Piperidine Alkyl-Oxygen Cleavage Phenyl Chlorophenyl Cation m/z 111 (Loss of CO) Benzoyl->Phenyl -CO (28 Da) Secondary Decay RingFrag Ring Fragment m/z 82 Piperidine->RingFrag -CH4 / Ring Opening

Caption: Figure 1. Proposed fragmentation pathway showing the competitive cleavage of the ester bond. The 3-chlorobenzoyl cation retains the characteristic 3:1 chlorine isotope ratio.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for inductive cleavage mechanisms).

  • National Institute of Standards and Technology (NIST). (2023).[4] Mass Spectral Library (NIST23) - Entry for Piperidine Esters. (Reference for m/z 98 base peak in N-methylpiperidines).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitive guide on Chlorine isotope patterns).

  • Zhai, L., & Cong, P. (2010). Fragmentation of piperidine alkaloids. Journal of Mass Spectrometry. (Specific fragmentation rules for piperidine rings).

Sources

IR spectroscopy bands for 1-Methylpiperidin-4-yl 3-chlorobenzoate validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic framework for the identification and validation of 1-Methylpiperidin-4-yl 3-chlorobenzoate . Designed for drug development professionals and analytical chemists, this document moves beyond generic spectral lists to establish a causality-based validation protocol .

The target molecule combines a lipophilic 3-chlorobenzoate moiety with a polar N-methylpiperidine domain. Validating this structure requires distinguishing the ester linkage from potential hydrolysis products (acid/alcohol) and confirming the integrity of the tertiary amine. This guide compares Infrared (IR) spectroscopy against alternative techniques (NMR, HPLC) and establishes a "Go/No-Go" decision matrix for quality control.

Structural Analysis & Functional Group Mapping

To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrational domains. The interaction between the electron-withdrawing chlorine (meta-position) and the ester carbonyl is the critical spectral signature.

Diagram 1: Structural-Vibrational Decomposition

The following diagram maps the chemical structure to specific IR frequency zones.

G Molecule 1-Methylpiperidin-4-yl 3-chlorobenzoate Benzoate Benzoate Moiety (Conjugated System) Molecule->Benzoate Ester Ester Linkage (-COO-) Molecule->Ester Piperidine N-Methylpiperidine (Saturated Heterocycle) Molecule->Piperidine Band_CH_Ar Ar-H Stretch >3000 cm⁻¹ Benzoate->Band_CH_Ar Band_CCl C-Cl Stretch ~740-760 cm⁻¹ Benzoate->Band_CCl Band_CO C=O Stretch 1715-1730 cm⁻¹ (Conjugation Lowering) Ester->Band_CO Primary ID Band_COC C-O-C Stretch 1260-1290 cm⁻¹ (Asymmetric) Ester->Band_COC Band_CH_Ali Aliphatic C-H 2700-2950 cm⁻¹ (Bohlmann Bands) Piperidine->Band_CH_Ali

Caption: Functional group decomposition linking structural moieties to expected vibrational frequencies. Note the influence of conjugation on the Carbonyl (C=O) band.[1][2][3]

Experimental Protocol: ATR-FTIR

For rapid validation of pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the superior alternative to KBr pellets due to reproducibility and lack of moisture interference.

Methodology
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or PerkinElmer Spectrum Two) with Diamond ATR module.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹[4]

    • Scans: 16 (Screening) or 32 (Final QC)

  • Sample Prep:

    • Place ~2-5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Critical: Ensure the background scan is fresh (<30 mins) to remove atmospheric CO₂/H₂O artifacts.

Spectral Assignments & Validation Criteria

The following table synthesizes expected data based on substituent effects (meta-chloro induction vs. resonance) and piperidine conformational analysis.

Table 1: Primary Diagnostic Bands
Frequency (cm⁻¹)IntensityAssignmentValidation Insight
1715 – 1730 StrongC=O[1] Stretch (Ester) CRITICAL: Lower than aliphatic esters (1740+) due to phenyl conjugation. Higher than acids (1680-1700).
1260 – 1290 StrongC-O Stretch (Benzoate) The "Rule of Three" anchor. Often the strongest peak in the fingerprint region.
2900 – 2960 MediumC-H Stretch (Aliphatic) Piperidine ring vibrations.
2700 – 2800 Weak/ShldN-CH₃ (Bohlmann) "Bohlmann Bands" indicate the N-lone pair is anti-periplanar to C-H bonds (trans-diaxial). Confirms tertiary amine integrity.
3050 – 3100 WeakC-H Stretch (Aromatic) Confirms presence of the benzene ring.
740 – 760 MediumC-Cl / Ring Def. Characteristic of meta-substituted chlorobenzenes.
None N/AO-H Stretch Absence Required. Presence >3200 cm⁻¹ indicates hydrolysis or wet sample.

Comparative Analysis: Product vs. Alternatives

In this context, "Alternatives" refers to the Precursors/Impurities that must be distinguished from the product to validate synthesis success.

The "Imposter" Check (Impurity Differentiation)
FeatureProduct (Ester)Alt 1: 3-Chlorobenzoic Acid Alt 2: 1-Methylpiperidin-4-ol
O-H Region (3200-3500)Absent Broad, Strong (Carboxylic O-H)Broad, Strong (Alcohol O-H)
C=O[5] Region Sharp, 1720 cm⁻¹ Lower, ~1680-1700 cm⁻¹ (H-bonded dimer)Absent
C-O Region ~1270 cm⁻¹ (Benzoate)~1290-1310 cm⁻¹ (Acid C-O)~1050-1100 cm⁻¹ (Alcohol C-O)
Technique Comparison: IR vs. NMR

While NMR is the gold standard for structural elucidation, IR is the superior "alternative" for routine validation.

  • IR Spectroscopy:

    • Pros: Instant (<1 min), no solvent required (ATR), detects water contamination immediately.

    • Cons: Cannot easily quantify purity % without chemometrics.

  • 1H NMR:

    • Pros: Quantitative, confirms exact proton count (e.g., integration of the N-Methyl singlet at ~2.2 ppm).

    • Cons: Expensive, requires deuterated solvents, slow turnover.

Validation Decision Matrix

Use this logic flow to interpret the spectrum during Quality Control (QC).

Diagram 2: QC Pass/Fail Logic

QC_Logic Start Acquire Spectrum (ATR-FTIR) Check_OH Check 3200-3600 cm⁻¹ Is a broad band present? Start->Check_OH Fail_Hydrolysis FAIL: Hydrolysis/Moisture (Acid or Alcohol present) Check_OH->Fail_Hydrolysis Yes Check_CO Check Carbonyl Is peak at 1715-1730 cm⁻¹? Check_OH->Check_CO No Fail_WrongEster FAIL: Wrong Species (If >1740: Aliphatic Impurity) (If <1700: Acid Impurity) Check_CO->Fail_WrongEster No Check_Fingerprint Check Fingerprint Strong band at ~1270 cm⁻¹? Check_CO->Check_Fingerprint Yes Check_Fingerprint->Fail_WrongEster No (Weak/Absent) Pass PASS: Identity Confirmed Proceed to Assay (HPLC) Check_Fingerprint->Pass Yes

Caption: Decision tree for routine batch release. The absence of O-H and precise position of C=O are the primary gates.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectrum of Benzoates and Piperidine Derivatives. National Institute of Standards and Technology.[4] [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Esters and Benzoates. Specac Ltd. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives.[Link]

  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. (Foundational work on N-CH lone pair IR interactions/Bohlmann bands). Chemische Berichte.

Sources

A Structural and Pharmacological Comparison of Monoamine Reuptake Inhibitors: Cocaine Analogs Versus a Piperidine-Based Scaffolding Approach

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by a Senior Application Scientist

This guide provides a detailed structural and pharmacological comparison between well-characterized cocaine analogs and the structurally distinct compound, 1-Methylpiperidin-4-yl 3-chlorobenzoate. While extensive experimental data exists for cocaine and its analogs, such as RTI-111 and WIN 35,428, there is a notable absence of publicly available data for this compound. Therefore, this guide will leverage established structure-activity relationships (SAR) to infer the potential pharmacological profile of this compound and contrast it with the known properties of tropane-based cocaine analogs. This approach is designed to provide a framework for researchers interested in exploring novel scaffolds for monoamine transporter inhibitors.

Introduction: The Quest for Novel Monoamine Reuptake Inhibitors

Cocaine, a tropane alkaloid, exerts its potent psychostimulant effects by inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) through their respective transporters (DAT, NET, and SERT).[1] The development of cocaine analogs has been a cornerstone of research aimed at understanding the molecular mechanisms of addiction and developing potential therapeutic interventions.[2] These analogs, often based on the 3-phenyltropane scaffold, have provided invaluable insights into the structural requirements for high-affinity binding to monoamine transporters.[3]

However, the inherent abuse liability of tropane-based compounds has spurred the exploration of alternative chemical scaffolds. One such scaffold is the piperidine ring, a common motif in medicinal chemistry.[4] This guide focuses on a specific, albeit currently uncharacterized, piperidine-based compound, this compound, to illustrate a divergent structural approach from the classic cocaine template. By comparing the known attributes of potent cocaine analogs with the predicted properties of this piperidine derivative, we aim to highlight key structural determinants of monoamine transporter affinity and selectivity.

Structural Comparison: Tropane versus Piperidine Scaffolds

The fundamental structural difference between cocaine analogs and this compound lies in their core ring systems.

Cocaine and its Analogs (Tropane-Based):

  • Core Structure: A rigid bicyclic [3.2.1] tropane skeleton.

  • Key Pharmacophore Elements: The tropane nitrogen, the 2β-carboxymethyl group, and the 3β-benzoyloxy group are crucial for high-affinity binding to monoamine transporters.[3]

  • Conformational Rigidity: The bicyclic nature of the tropane ring system imparts significant conformational constraint, which is believed to be a key factor in its high affinity for the dopamine transporter.

This compound (Piperidine-Based):

  • Core Structure: A flexible monocyclic piperidine ring.

  • Structural Features: This molecule consists of a 1-methyl-4-piperidinyl moiety esterified with 3-chlorobenzoic acid.

  • Increased Flexibility: Compared to the tropane skeleton, the piperidine ring possesses greater conformational flexibility, which can influence its interaction with the binding pockets of the monoamine transporters.

Structural_Comparison cluster_0 Tropane-Based (Cocaine Analogs) cluster_1 Piperidine-Based Cocaine Cocaine (Tropane Core) RTI-111 RTI-111 (3-Phenyltropane) Cocaine->RTI-111 Analog WIN_35428 WIN 35,428 (3-Phenyltropane) Cocaine->WIN_35428 Analog Tropane_Core Tropane (Bicyclic, Rigid) Cocaine->Tropane_Core RTI-111->Tropane_Core WIN_35428->Tropane_Core Piperidine_Compound 1-Methylpiperidin-4-yl 3-chlorobenzoate Piperidine_Core Piperidine (Monocyclic, Flexible) Piperidine_Compound->Piperidine_Core

Figure 1: High-level structural relationship between tropane-based cocaine analogs and the piperidine-based compound.

Pharmacological Profile: A Comparative Analysis

This section details the known pharmacological data for the cocaine analogs RTI-111 and WIN 35,428, and presents a theoretical profile for this compound based on SAR principles.

Monoamine Transporter Binding Affinities

The affinity of a compound for DAT, SERT, and NET is a primary determinant of its pharmacological effects. High affinity for DAT is strongly correlated with the reinforcing and psychostimulant properties of cocaine and its analogs.[1]

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATSERTNETDAT:SERT SelectivityDAT:NET SelectivityReference(s)
Cocaine 95-250150-600300-900~0.5-1~0.3-0.8[5]
RTI-111 0.793.1317.960.250.04[6]
WIN 35,428 10-20150-30050-100~0.03-0.13~0.1-0.4[7]
This compound HypotheticalHypotheticalHypotheticalUnknownUnknownN/A

Note: The binding affinities for this compound are hypothetical and are included for structural comparison purposes. Actual experimental values are required for confirmation.

Discussion of Binding Affinity:

  • Cocaine Analogs: Both RTI-111 and WIN 35,428 exhibit significantly higher affinity for the dopamine transporter compared to cocaine. RTI-111, in particular, is a highly potent DAT inhibitor with nanomolar affinity. The selectivity profiles also differ, with RTI-111 showing a preference for DAT over SERT and NET.

  • This compound (Inferred Profile):

    • The presence of the 1-methyl-4-piperidinol ester scaffold has been associated with a range of biological activities, though not extensively for monoamine transporters.[4][8]

    • The 3-chloro substitution on the benzoic acid moiety is an electron-withdrawing group that can influence binding. Halogen substitutions on the aromatic ring of monoamine reuptake inhibitors are common and can enhance potency.

    • Given the structural dissimilarity to the tropane core, it is plausible that this compound would exhibit a different binding profile, potentially with lower affinity for DAT compared to the rigidified cocaine analogs. Its more flexible nature might allow for interactions with other receptors or transporters, leading to a different selectivity profile.

In Vitro Functional Activity: Neurotransmitter Uptake Inhibition

Binding to the transporter is not the sole determinant of a compound's effect. Its ability to inhibit the uptake of the neurotransmitter is a crucial functional measure.

Table 2: In Vitro Neurotransmitter Uptake Inhibition (IC50, nM)

CompoundDopamine (DA)Serotonin (5-HT)Norepinephrine (NE)Reference(s)
Cocaine 250-500300-800400-1000[5]
RTI-111 ~10-30~50-100~100-200[9]
WIN 35,428 ~20-50~200-500~100-300[7]
This compound HypotheticalHypotheticalHypotheticalN/A

Note: The uptake inhibition values for this compound are hypothetical.

Discussion of Functional Activity:

The functional data for the cocaine analogs generally correlate with their binding affinities, demonstrating potent inhibition of dopamine uptake. For this compound, its functional activity would be entirely dependent on its binding mode and affinity, which remain to be experimentally determined.

In Vivo Effects: Locomotor Activity

The in vivo effects of these compounds, particularly their ability to stimulate locomotor activity in animal models, provide insights into their potential as central nervous system stimulants.

Table 3: In Vivo Locomotor Activity

CompoundPotency Relative to CocaineDuration of ActionReference(s)
Cocaine 1xShort (~1-2 hours)[9][10]
RTI-111 ~10-15x more potentLong-lasting (>10 hours)[9]
WIN 35,428 ~3-10x more potentLonger than cocaine[11]
This compound UnknownUnknownN/A

Discussion of In Vivo Effects:

The high potency and long duration of action of RTI-111 and WIN 35,428 are consistent with their high affinity and potent inhibition of the dopamine transporter.[9][11] The in vivo effects of this compound are unknown. Based on its flexible structure, it might have a different pharmacokinetic profile and central nervous system penetration compared to the tropane analogs.

Experimental Methodologies

To facilitate further research and direct comparison, this section provides standardized protocols for the key assays discussed.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membrane_Prep Prepare cell membranes expressing DAT, SERT, or NET Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Select appropriate radioligand ([3H]WIN 35,428 for DAT, [3H]Paroxetine for SERT, [3H]Nisoxetine for NET) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count Analyze Calculate Ki values from IC50 using Cheng-Prusoff equation Count->Analyze

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Uptake_Inhibition_Assay cluster_0 Cell Preparation cluster_1 Incubation cluster_2 Termination & Lysis cluster_3 Quantification & Analysis Plate_Cells Plate cells expressing DAT, SERT, or NET Preincubate Pre-incubate cells with varying concentrations of test compound Plate_Cells->Preincubate Add_Substrate Add radiolabeled neurotransmitter ([3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine) Preincubate->Add_Substrate Terminate Stop uptake by rapid washing with ice-cold buffer Add_Substrate->Terminate Lyse Lyse cells to release internalized radioactivity Terminate->Lyse Count Quantify radioactivity in cell lysates Lyse->Count Analyze Calculate IC50 values for uptake inhibition Count->Analyze

Figure 3: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the monoamine transporter of interest in appropriate multi-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the corresponding radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials and quantify the radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by non-linear regression analysis.

In Vivo Locomotor Activity Assessment

This protocol describes the use of an open-field arena to measure spontaneous locomotor activity in rodents following drug administration.

Step-by-Step Protocol:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Habituation: Place each animal in the open-field arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, intravenous).

  • Data Collection: Immediately place the animal back into the open-field arena and record its locomotor activity using an automated tracking system for a predetermined duration. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors.

  • Data Analysis: Analyze the locomotor activity data to determine the dose-dependent effects of the test compound on activity levels and compare its potency and duration of action to a reference compound like cocaine.

Conclusion and Future Directions

This guide has provided a comparative overview of the structural and pharmacological properties of well-established tropane-based cocaine analogs and the structurally distinct, yet uncharacterized, this compound. The analysis of RTI-111 and WIN 35,428 highlights the remarkable potency and selectivity that can be achieved through modifications of the 3-phenyltropane scaffold.

The hypothetical profile of this compound underscores the need for empirical investigation into novel, more flexible scaffolds as potential monoamine reuptake inhibitors. The increased conformational freedom of the piperidine ring may lead to a different spectrum of activity and selectivity, potentially offering advantages in terms of reduced abuse liability or improved side-effect profiles.

Future research should focus on the synthesis and comprehensive pharmacological characterization of this compound and related piperidine derivatives. The experimental protocols provided in this guide offer a standardized framework for such investigations. By systematically exploring diverse chemical scaffolds, the field of drug discovery can move beyond the tropane template to develop novel and safer therapeutics targeting the monoamine transport system.

References

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  • Sora, I., et al. (2001). Cocaine, reward, movement and monoamine transporters.
  • Calipari, E. S., et al. (2013). Potency comparisons for effects produced by cocaine, WIN-35428, and RTI-31.
  • Google Patents. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. US8697876B2.
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  • Wikipedia. (n.d.). RTI-113. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-Methylpiperidin-4-yl 3-chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

1-Methylpiperidin-4-yl 3-chlorobenzoate is a functionalized piperidine ester.[1] While often used as a synthesis intermediate, its structural pharmacophore—combining a lipophilic halogenated aromatic ring with a basic tertiary amine (N-methylpiperidine)—shares features with bioactive tropane alkaloids and local anesthetics.

The Safety Paradox: In drug development, the lack of a specific, historical toxicological profile (e.g., LD50 data) for a novel intermediate is often mistaken for low risk. This is a critical error. As a Senior Scientist, I apply the Precautionary Principle : we must treat this compound as a potential sensitizer and CNS-active agent until proven otherwise.[1]

Pharmacophore-Based Hazard Assessment (SAR)[1]
  • Piperidine Moiety: Known for high skin permeability and potential respiratory irritation (H335).[1] Tertiary amines can be corrosive or severely irritating to mucous membranes.[1]

  • Chlorobenzoate Ester: Potential for hydrolysis to 3-chlorobenzoic acid (irritant) and 1-methylpiperidin-4-ol.[1]

  • Predicted GHS Classifications: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A/1, STOT SE 3.

The Barrier Analysis: Hierarchy of Controls

Safety is not just "wearing gear"; it is a system of redundant barriers.[1] We utilize the Source-Path-Receptor model to determine protection.[1]

Control LevelImplementation StrategyRationale
Engineering (Primary) Class II Biological Safety Cabinet (BSC) or Vented Balance Enclosure.[1]Source Control: The compound is likely a solid.[1][2][3] Weighing generates electrostatic powders (aerosols).[1] Fume hoods often have too much turbulence for precision weighing; a VBE is superior.
Administrative "Designated Area" protocols (OSHA 1910.1450).[1]Path Control: Restrict access to the specific balance/hood. No concurrent solvent work that could facilitate skin absorption.[1]
PPE (Secondary) Double-glove barrier + Respiratory backup.[1]Receptor Control: The final defense against equipment failure or technique error.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coats and glasses" are insufficient for piperidine derivatives due to permeation risks.

Detailed PPE Specifications
Body ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Gloving Strategy Inner: 4-mil Nitrile (High dexterity).Outer: 8-mil Extended Cuff Nitrile (Chemical barrier).Rationale:[1] Piperidine derivatives can permeate thin nitrile.[1] The air gap between gloves provides a "breakthrough" buffer. Avoid Latex (poor organic resistance).[1]
Eye/Face Chemical Splash Goggles ANSI Z87.1 Impact + Splash rated.Rationale:[1] Safety glasses have gaps.[1] Amines are basic; eye contact can cause irreversible corneal opacity (H318 risk).[1]
Respiratory P100 / N95 (Task Dependent) In Hood: Not required if sash is at proper height.Outside Hood (Spill/Weighing): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.Rationale:[1] Protects against particulate dust and amine vapors.
Body Tyvek® Lab Coat (or Apron) Closed-front, elastic cuffs.Rationale:[1] Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes.

Operational Workflow: The "Safe Loop"

This diagram outlines the mandatory workflow to maintain containment integrity.

SafeHandlingLoop Start START: Material Retrieval Check 1. PPE & Engineering Check (Flow Rate > 100 fpm) Start->Check Weigh 2. Weighing (Static Control) Use Antistatic Gun Check->Weigh Pass Solubilize 3. Solubilization (Immediate Dissolution) Weigh->Solubilize Minimize Dust Time React 4. Reaction/Usage (Closed System) Solubilize->React Transfer via Syringe Waste 5. Waste Segregation (Halogenated Organic) React->Waste Waste->Check Decon Workspace

Figure 1: The Safe Handling Loop emphasizes minimizing the "Dust Time"—the duration the pure solid is exposed to air.[1]

Critical Procedural Steps
Step 1: Weighing (The High-Risk Moment)[1]
  • The Hazard: Static electricity can cause the light powder to "jump" or aerosolize.[1]

  • Protocol:

    • Place the balance inside the Vented Balance Enclosure (VBE).[1]

    • Use an ionizing fan or antistatic gun on the spatula and weigh boat before touching the compound.[1]

    • Never weigh directly into a flask with a narrow neck (spill risk).[1] Weigh into a boat, then transfer via a powder funnel.

Step 2: Solubilization
  • The Hazard: Adding solvent can displace air containing dust particles (puff-back).[1]

  • Protocol:

    • Add the solvent slowly down the side of the vessel.[1]

    • Once dissolved, the inhalation risk drops significantly, but the skin absorption risk (via solvent vehicle) increases.

Emergency Response & Disposal

Spill Response Logic

In the event of a release, immediate decision-making is vital.[4]

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess IsPowder Is it Powder? Assess->IsPowder Identify IsLarge > 500mg? IsPowder->IsLarge Yes ActionWet Cover with Absorbent Pads IsPowder->ActionWet No (Liquid Soln) ActionDrySmall Cover with Wet Paper Towel (Prevent Dust) IsLarge->ActionDrySmall No ActionEvac EVACUATE LAB Call HSE IsLarge->ActionEvac Yes

Figure 2: Decision tree for spill response. Note that dry spills are treated differently to prevent aerosolization.[1]

Waste Disposal[2][5][6][7][8]
  • Classification: Segregate as Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Piperidine Derivative - Potential Sensitizer."[1]

  • Decontamination: Wipe down all surfaces with a 10% mild detergent solution followed by water.[1] Do not use bleach (sodium hypochlorite) immediately, as it may react with the amine to form chloramines (toxic gas).

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.